Structural Uniqueness: Simultaneous N6‑Methyl and C9‑Nitro Substitution Versus Mono‑Substituted Commercial Building Blocks
Among the indolo[2,3‑b]quinoxaline building blocks commercially available from major suppliers, only the mono‑substituted variants 6‑methyl‑6H‑indolo[2,3‑b]quinoxaline (CAS 65880‑39‑9) and 9‑nitro‑6H‑indolo[2,3‑b]quinoxaline (CAS 57743‑37‑0) are listed [1]. The target compound, 6‑methyl‑9‑nitro‑6H‑indolo[2,3‑b]quinoxaline (CAS 91658‑78‑5), is the only derivative that integrates both modifications into a single scaffold. This dual‑substitution pattern is absent from the Sigma‑Aldrich CPR collection, making the target compound a distinct chemical entity for SAR exploration.
| Evidence Dimension | Substituent pattern availability in a single molecule |
|---|---|
| Target Compound Data | N6‑methyl + C9‑nitro simultaneously (CAS 91658‑78‑5) |
| Comparator Or Baseline | 6‑methyl‑6H‑indolo[2,3‑b]quinoxaline (CAS 65880‑39‑9, N6‑methyl only) and 9‑nitro‑6H‑indolo[2,3‑b]quinoxaline (CAS 57743‑37‑0, C9‑nitro only) |
| Quantified Difference | 2 substituents vs. 1 substituent; unique CAS registry; not co‑listed in major vendor catalogs |
| Conditions | Commercial catalog survey (Sigma‑Aldrich, 2026) |
Why This Matters
Procurement of the dual‑substituted compound ensures that SAR studies capture the synergistic or additive effects of two key pharmacophoric elements simultaneously, avoiding the confounding variables introduced by mixing two separate mono‑substituted controls.
- [1] Sigma-Aldrich. Search results for indolo[2,3-b]quinoxaline building blocks (9‑nitro‑6H‑indolo[2,3‑b]quinoxaline, CAS 57743‑37‑0; 6‑methyl‑6H‑indolo[2,3‑b]quinoxaline, CAS 65880‑39‑9). https://www.sigmaaldrich.cn (accessed 2026-04-29). View Source
